11-Methyl-5H-benzo[B]carbazole
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Overview
Description
11-Methyl-5H-benzo[B]carbazole is a nitrogen-containing polycyclic aromatic hydrocarbon. This compound is part of the carbazole family, which is known for its unique structural properties and significant applications in various fields such as organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a fused tricyclic system with a methyl group attached to the 11th position, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-5H-benzo[B]carbazole can be achieved through several methods, including:
Friedel-Crafts Arylation: This method involves the use of Lewis acids to facilitate the arylation of carbazole derivatives.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can lead to the formation of the carbazole core.
Cascade Annulation: This innovative approach uses cascade reactions to construct the carbazole framework efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above synthetic routes. Optimization for large-scale production focuses on cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 11-Methyl-5H-benzo[B]carbazole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated carbazole derivatives
Scientific Research Applications
11-Methyl-5H-benzo[B]carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 11-Methyl-5H-benzo[B]carbazole involves its interaction with various molecular targets:
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and telomerases, which are crucial for DNA maintenance and cell proliferation.
Signal Transduction Pathways: The compound may modulate signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
5H-Benzo[B]carbazole: Shares a similar core structure but lacks the methyl group at the 11th position.
2,3-Benzcarbazole: Another derivative with different substitution patterns on the carbazole core.
Polycarbazoles: Polymers derived from carbazole units, used in various optoelectronic applications.
Uniqueness: 11-Methyl-5H-benzo[B]carbazole is unique due to the presence of the methyl group at the 11th position, which influences its chemical reactivity and physical properties. This substitution can enhance its stability and modify its electronic characteristics, making it a valuable compound for specific applications .
Properties
CAS No. |
120211-14-5 |
---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
11-methyl-5H-benzo[b]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-16/h2-10,18H,1H3 |
InChI Key |
AUEDAUAYPTXPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC4=CC=CC=C14 |
Origin of Product |
United States |
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